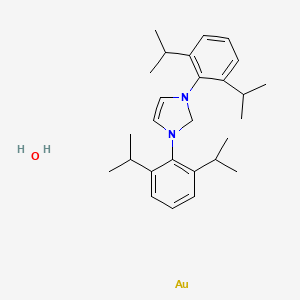![molecular formula C6H5N3O B14097684 Imidazo[1,5-c]pyrimidin-5-ol](/img/structure/B14097684.png)
Imidazo[1,5-c]pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,5-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an acidic medium, such as trifluoroacetic acid, to facilitate the cyclization process .
Another approach involves the catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol, followed by the in situ generation of 1H-imidazol-4-amine, which then undergoes cyclization with 1,3-biselectrophilic reagents . This method is advantageous as it avoids the isolation of unstable intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo[1,5-c]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert nitro derivatives to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[1,5-c]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions yield N-oxides, while reduction reactions produce amines
Aplicaciones Científicas De Investigación
Imidazo[1,5-c]pyrimidin-5-ol has a wide range of scientific research applications, including:
Materials Science: This compound derivatives have shown promise in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging.
Agrochemicals: The compound’s structural analogs have been evaluated for their potential use as agrochemicals, contributing to pest control and crop protection.
Mecanismo De Acción
The mechanism of action of imidazo[1,5-c]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, the compound binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission, which can result in anxiolytic and sedative effects. As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathway involved in inflammation, thereby reducing inflammatory responses .
Comparación Con Compuestos Similares
Imidazo[1,5-c]pyrimidin-5-ol can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine: Known for its applications in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyridine: Utilized in the synthesis of various heterocyclic compounds with biological activities.
Imidazo[4,5-b]pyridine: Studied for its potential in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C6H5N3O |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
6H-imidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H5N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h1-4H,(H,8,10) |
Clave InChI |
UWTDDDLRQHYDCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)N2C1=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097601.png)
![1-{2-[(4-methoxyphenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14097604.png)

![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097617.png)
![methyl 4-[(E)-{2-[(5-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B14097622.png)
![3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate](/img/structure/B14097628.png)

![5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097633.png)

![N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide](/img/structure/B14097646.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097648.png)
![Methyl 4-[7-bromo-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14097662.png)


